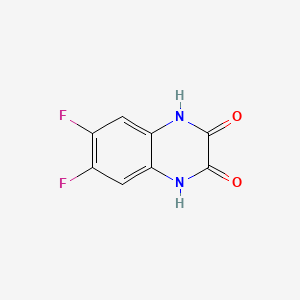

6,7-Difluoroquinoxaline-2,3(1H,4H)-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6,7-difluoro-1,4-dihydroquinoxaline-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2N2O2/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5/h1-2H,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFUMSIBOUBHLIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)NC(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356383 | |

| Record name | 6,7-Difluoro-1,4-dihydro-2,3-quinoxalinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91895-29-3 | |

| Record name | 6,7-Difluoro-1,4-dihydro-2,3-quinoxalinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-DIFLUOROQUINOXALINE-2,3(1H,4H)-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Quinoxalinediones in Neuroscience

An In-Depth Technical Guide to 6,7-Difluoroquinoxaline-2,3(1H,4H)-dione

The quinoxaline-2,3(1H,4H)-dione scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its role in the development of antagonists for ionotropic glutamate receptors.[1] These receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate subtypes, are fundamental to excitatory neurotransmission in the central nervous system (CNS). Their overstimulation, a phenomenon known as excitotoxicity, is implicated in a range of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.[2]

This guide focuses on a specific, strategically important analogue: This compound . The introduction of fluorine atoms onto the benzo-ring of the quinoxaline core is a deliberate design choice aimed at modulating the molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity and small size can enhance binding affinity, improve metabolic stability, and increase blood-brain barrier penetration, making this compound a highly valuable building block for CNS drug discovery programs.

This document serves as a technical resource for researchers, chemists, and pharmacologists, providing detailed insights into the synthesis, properties, and applications of this key intermediate.

Physicochemical and Structural Properties

This compound is a solid organic compound. Its core structure consists of a pyrazine-2,3-dione ring fused to a 1,2-difluorobenzene ring. The compound exists predominantly in the keto (amide) tautomeric form.

| Property | Value | Source |

| CAS Number | 25983-13-5 | [3] |

| Molecular Formula | C₈H₄F₂N₂O₂ | [4] |

| Molecular Weight | 198.13 g/mol | [4] |

| Appearance | Solid | [3] |

| InChI Key | KFUMSIBOUBHLIJ-UHFFFAOYSA-N | [4] |

| Purity | Typically >97% | [3] |

| Storage | Sealed in dry, room temperature | [3] |

Synthesis and Mechanistic Insight

The most direct and common method for synthesizing quinoxaline-2,3-diones is the condensation reaction between a substituted ortho-phenylenediamine and an oxalic acid derivative.[1] For the target compound, this involves the reaction of 4,5-difluoro-1,2-phenylenediamine with diethyl oxalate.

Causality Behind Experimental Choices:

-

Reactants: 4,5-difluoro-1,2-phenylenediamine provides the fluorinated benzene ring and the two adjacent amino groups required for cyclization. Diethyl oxalate serves as the two-carbon source for forming the dione ring.

-

Solvent: A high-boiling point solvent like ethanol or a mixture containing hydrochloric acid is often used to ensure the reaction proceeds to completion.

-

Acid Catalyst (Optional but common): A small amount of acid can protonate a carbonyl oxygen of the oxalate, rendering the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the diamine.

-

Work-up: The product often precipitates from the reaction mixture upon cooling due to its planarity and intermolecular hydrogen bonding, allowing for simple isolation by filtration. Further purification can be achieved by recrystallization.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative method based on established chemical principles for quinoxalinedione synthesis.[1][5] Researchers should consult specific literature and perform appropriate safety assessments.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4,5-difluoro-1,2-phenylenediamine (1.0 eq) and diethyl oxalate (1.1 eq) in ethanol (10-15 mL per gram of diamine).

-

Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The product is typically a solid that will begin to precipitate from the solution.

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature, followed by further cooling in an ice bath for 30 minutes to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold ethanol and then diethyl ether to remove unreacted starting materials and impurities.

-

Drying: Dry the purified solid under vacuum to yield this compound. The product can be further purified by recrystallization if necessary.

Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed using standard analytical techniques, including ¹H NMR, ¹⁹F NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

Application in Drug Discovery: A Scaffold for CNS Receptor Antagonists

The primary utility of this compound in drug development is as a core scaffold for synthesizing potent and selective antagonists of AMPA and kainate receptors.[1][6] The dione structure is a known pharmacophore that competitively binds to the glutamate binding site on these receptors, preventing channel activation by the endogenous ligand.

Derivatives are created by N-substitution at the 1- and/or 4-positions. These substitutions are critical for tuning the compound's selectivity, potency, and pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).

The Role of Fluorine: The 6,7-difluoro substitution is not arbitrary. It serves several key purposes in rational drug design:

-

Enhanced Potency: The electron-withdrawing nature of fluorine can alter the electronic distribution of the aromatic system, potentially leading to stronger binding interactions with the receptor.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing fluorine atoms at positions susceptible to oxidative metabolism by cytochrome P450 enzymes can block these pathways, thereby increasing the compound's half-life.

-

Modulated Lipophilicity: Fluorine substitution can increase the lipophilicity of the molecule, which can influence its ability to cross the blood-brain barrier and reach its CNS target.

Mechanism of Action: Glutamate Receptor Antagonism

Caption: Competitive antagonism at an ionotropic glutamate receptor.

Conclusion

This compound is more than a simple chemical intermediate; it is a purpose-built scaffold for the development of next-generation therapeutics for neurological disorders. Its synthesis is straightforward, and its strategic fluorination provides clear advantages for creating drug candidates with enhanced potency and improved pharmacokinetic profiles. For researchers in neuroscience and medicinal chemistry, a thorough understanding of this compound's properties and potential is essential for leveraging its full therapeutic promise.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Kuran, B., et al. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)

-

ChemUniverse. (n.d.). Request A Quote - this compound. [Link]

- P, R., et al. (2023). Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. International Journal of Research in Pharmacy and Pharmaceutical Sciences.

-

Bekele, S. (2015). Synthesis and characterization of 1,4-dihydro-quinoxaline -2, 3-dione derivatives-based Zn (II) and Cd (II) complexes. Addis Ababa University. [Link]

- Adebayo, J. O., & Abiola, O. A. (2021). Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione. International Research Journal of Pure and Applied Chemistry.

-

Sbardella, G., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology. [Link]

-

Boshta, N. M., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Pharmaceuticals. [Link]

-

Bigge, C. F., et al. (1992). N-(2-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists. Journal of Medicinal Chemistry. [Link]

-

Akkurt, M., et al. (2008). 1,4-Dihydroxyquinoxaline-2,3(1H,4H)-dione. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Dr. Silviu Pharmachem Pvt. Ltd. (n.d.). 2,3-Dihydroxyquinoxaline Biochemical Quinoxaline-2,3(1h,4h)-Dione Or Quinoxaline-2,3 Dione, Grade Standard: Industrial Grade. IndiaMART. [Link]

-

Wikipedia. (2023). Quinoxalinedione. [Link]

-

Asfar, A., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals. [Link]

- Fun, H.-K., et al. (2017). 6-Chloro-1,4-diethylquinoxaline-2,3(1H,4H)-dione.

Sources

- 1. Quinoxalinedione - Wikipedia [en.wikipedia.org]

- 2. indiamart.com [indiamart.com]

- 3. 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione | 25983-13-5 [sigmaaldrich.com]

- 4. PubChemLite - this compound (C8H4F2N2O2) [pubchemlite.lcsb.uni.lu]

- 5. etd.aau.edu.et [etd.aau.edu.et]

- 6. Synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 6,7-Difluoroquinoxaline-2,3(1H,4H)-dione

Executive Summary & Strategic Importance

Quinoxaline-2,3(1H,4H)-diones represent a cornerstone scaffold in modern medicinal chemistry. Their rigid, heterocyclic structure is a key pharmacophore found in numerous biologically active compounds.[1] Notably, this class of molecules is widely recognized for its potent antagonism of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a critical ionotropic glutamate receptor in the central nervous system.[2][3][4] This activity makes them invaluable tools for neuroscience research and potential therapeutic agents for treating neurodegenerative disorders, epilepsy, and pain.[5]

The strategic incorporation of fluorine atoms into pharmaceutical candidates is a well-established method for enhancing metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth, field-proven methodology for the synthesis of 6,7-Difluoroquinoxaline-2,3(1H,4H)-dione, a key fluorinated analogue. We will dissect the core synthetic strategy, provide detailed, validated protocols, and explain the causal reasoning behind critical experimental choices, empowering researchers and drug development professionals to reliably synthesize this valuable compound.

Retrosynthetic Analysis and Core Synthetic Logic

The most direct and industrially scalable approach to the quinoxaline-2,3-dione core is the cyclocondensation reaction between a substituted ortho-phenylenediamine and a 1,2-dicarbonyl compound.[6][7] This strategy is highly efficient and forms the basis of our synthetic plan.

Retrosynthetic Disconnection:

The C-N bonds forming the pyrazine ring are the most logical points for disconnection. This reveals the two primary building blocks:

-

Synthon 1: 4,5-Difluoro-1,2-phenylenediamine

-

Synthon 2: An oxalic acid equivalent (e.g., oxalic acid, diethyl oxalate)

This approach is favored due to the commercial availability and straightforward synthesis of the starting materials, leading to a convergent and high-yielding pathway.

Caption: Core retrosynthetic pathway for the target molecule.

Key Starting Material: 4,5-Difluoro-1,2-phenylenediamine

The quality of the starting diamine is paramount for achieving a high yield and purity of the final product. 4,5-Difluoro-1,2-phenylenediamine serves as the foundational aromatic core, incorporating the critical fluorine substituents.

Properties and Handling:

This precursor is typically a white to brown crystalline solid.[8][9] Understanding its physical properties is crucial for proper handling and reaction setup.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆F₂N₂ | [10] |

| Molecular Weight | 144.12 g/mol | [10] |

| Appearance | White to Brown powder/crystal | [9] |

| Melting Point | 131-134 °C | [8][9] |

| CAS Number | 76179-40-3 | [9][10] |

Safety and Handling: 4,5-Difluoro-1,2-phenylenediamine is an irritant. It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[10]

The Cyclocondensation Reaction: Mechanism and Protocol

The core of the synthesis is the acid-catalyzed condensation of the diamine with oxalic acid. This reaction proceeds via a well-understood mechanism, which informs our choice of conditions.

Reaction Mechanism:

-

Protonation: The reaction is initiated by the protonation of one of the carbonyl oxygens of oxalic acid, increasing its electrophilicity.

-

Nucleophilic Attack: One of the nucleophilic amino groups of the 4,5-difluoro-1,2-phenylenediamine attacks the activated carbonyl carbon.

-

Dehydration: A molecule of water is eliminated to form an imine intermediate.

-

Intramolecular Cyclization: The second amino group performs an intramolecular nucleophilic attack on the remaining carboxylic acid group.

-

Final Dehydration: A second water molecule is eliminated, leading to the formation of the stable, aromatic quinoxaline-2,3-dione ring system.

Caption: Step-wise mechanism of the acid-catalyzed cyclocondensation.

Validated Experimental Protocol

This protocol is a robust and widely cited method for synthesizing quinoxaline-2,3-diones, adapted specifically for the fluorinated target compound.[11][12]

Materials and Equipment:

-

4,5-Difluoro-1,2-phenylenediamine (1.0 eq)

-

Oxalic acid dihydrate (1.1 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirring

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, prepare a solution of oxalic acid dihydrate (1.1 eq) in deionized water (approx. 7 mL per gram of oxalic acid). Heat the solution to approximately 80-90 °C with stirring until the solid is fully dissolved.

-

Acidification: Carefully add a catalytic amount of concentrated hydrochloric acid (approx. 0.1 mL per gram of oxalic acid) to the hot solution.

-

Addition of Diamine: To the hot, acidified solution, add 4,5-difluoro-1,2-phenylenediamine (1.0 eq) portion-wise. The addition should be controlled to manage any initial exotherm.

-

Reflux: Once the addition is complete, heat the reaction mixture to reflux (approx. 100-105 °C) for 20-30 minutes. A precipitate of the product will begin to form during this time.

-

Isolation: After the reflux period, cool the reaction mixture by placing the flask in an ice bath. This will maximize the precipitation of the product.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any unreacted starting materials and residual acid. Follow with a wash of cold ethanol to aid in drying.

-

Drying: Dry the purified product under vacuum or in a drying oven at 60-80 °C to a constant weight.

Troubleshooting & Optimization:

-

Low Yield: Ensure the reaction goes to completion by monitoring via TLC (if soluble). Incomplete precipitation can be addressed by extending the time in the ice bath or by gently scratching the inside of the flask to induce crystallization.[13]

-

Colored Impurities: If the final product has significant color, it may be due to oxidation of the diamine starting material. Recrystallization from a suitable solvent (e.g., a water/ethanol mixture) can improve purity.[5][13]

Product Characterization and Validation

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

| Parameter | Expected Value/Characteristics | Rationale |

| Molecular Formula | C₈H₄F₂N₂O₂ | Confirmed by High-Resolution Mass Spectrometry (HRMS).[14] |

| Molecular Weight | 198.13 g/mol | Calculated value. |

| Appearance | White to off-white solid | Typical for quinoxaline-dione compounds.[11] |

| Melting Point | >300 °C | The high degree of hydrogen bonding and planar structure results in a high lattice energy.[4][15][16] |

| ¹H NMR (DMSO-d₆) | Singlet ~11.5-12.0 ppm (2H, N-H), Triplet ~7.0-7.5 ppm (2H, Ar-H) | The two N-H protons are equivalent, as are the two aromatic protons due to symmetry. |

| ¹³C NMR (DMSO-d₆) | Signals expected for C=O (~155-160 ppm), C-F (~145-150 ppm, with J-coupling), C-N (~125-130 ppm), and C-H (~105-110 ppm, with J-coupling). | Provides a carbon fingerprint of the molecule. |

| IR (KBr) | Broad peak ~3200 cm⁻¹ (N-H stretch), Strong peak ~1700 cm⁻¹ (C=O stretch) | Confirms the presence of key functional groups (amide N-H and carbonyl).[17] |

References

-

Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

-

Zarrin, A., et al. (2020). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 25(21), 5048. [Link]

-

Ajani, O. O., et al. (2021). Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione. International Research Journal of Pure and Applied Chemistry, 22(10), 45-74. [Link]

-

Campos, P. T., et al. (2018). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 14, 2538-2548. [Link]

-

Martins, M. A. P., et al. (2018). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. ResearchGate. [Link]

-

Seijas, J. A., et al. (2021). Synthesis of quinoxalines via intermediary formation of 1,4‐dihydroquinoxalines. ResearchGate. [Link]

-

Pramanik, A., & Ali, M. (2007). One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives. Journal of Chemical Sciences, 119(1), 425-428. [Link]

-

Al-Ostath, A. I. (2016). Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. ARC Journal of Pharmaceutical Sciences, 2(1), 1-10. [Link]

-

Aronica, L. A., & Albano, G. (2022). Supported Metal Catalysts for the Synthesis of N-Heterocycles. Catalysts, 12(1), 89. [Link]

-

PubChem. This compound. PubChem. [Link]

-

Kuran, B., et al. (2012). Synthesis and biological activity of a novel series of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives. Acta Poloniae Pharmaceutica, 69(1), 145-148. [Link]

-

Kumar, A., et al. (2013). Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives. ISRN Organic Chemistry, 2013, 852325. [Link]

-

MySkinRecipes. 4,5-Difluoro-1,2-phenylenediamine. MySkinRecipes. [Link]

-

Bigge, C. F., et al. (1996). Synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists. Journal of Medicinal Chemistry, 39(22), 4430-4438. [Link]

-

Shaik, A. B., et al. (2023). Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as anti-inflammatory agents. Research Journal of Pharmacy and Technology, 16(1), 24-29. [Link]

-

Addis Ababa University. (2012). Synthesis and characterization of 1,4-dihydro-quinoxaline -2, 3-dione derivatives-based Zn (II) and Cd (II) mixed ligand complexes. AAU-ETD. [Link]

-

Rowe, J. E., & Perea, R. J. (2004). Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. Molecules, 9(7), 549-555. [Link]

-

CAS Common Chemistry. 6-Methylquinoxaline-2,3(1H,4H)-dione. CAS. [Link]

-

Al-Suwaidan, I. A., et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 26(16), 4983. [Link]

-

Ghorab, M. M., et al. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 21(8), 1020. [Link]

-

Wikipedia. Quinoxalinedione. Wikipedia. [Link]

-

Kariper, İ. A., et al. (2020). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy, 55(5), 1009-1022. [Link]

-

El-Lateef, H. M. A., et al. (2021). A study on the crystal structure, molecular geometry and chemical reactivity of a novel quinoxaline-2,3-dione derivative. ResearchGate. [Link]

-

Baharfar, R., et al. (2020). Reaction of o-phenylenediamine with organic acids. ResearchGate. [Link]

-

Abu-El-Halawah, R., et al. (2008). 1,4-Dihydroxyquinoxaline-2,3(1H,4H)-dione. Acta Crystallographica Section E, 64(Pt 11), o2189. [Link]

Sources

- 1. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. Synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinoxalinedione - Wikipedia [en.wikipedia.org]

- 5. ias.ac.in [ias.ac.in]

- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles [beilstein-journals.org]

- 8. 4,5-Difluoro-1,2-phenylenediamine [myskinrecipes.com]

- 9. 4,5-Difluoro-1,2-phenylenediamine | 76179-40-3 | TCI EUROPE N.V. [tcichemicals.com]

- 10. echemi.com [echemi.com]

- 11. arcjournals.org [arcjournals.org]

- 12. Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. PubChemLite - this compound (C8H4F2N2O2) [pubchemlite.lcsb.uni.lu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. CAS Common Chemistry [commonchemistry.cas.org]

- 17. journal.uctm.edu [journal.uctm.edu]

Introduction: The Strategic Importance of Fluorinated Quinoxalinediones

An In-depth Technical Guide to 6,7-Difluoroquinoxaline-2,3(1H,4H)-dione for Advanced Research

The quinoxaline-2,3(1H,4H)-dione scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a variety of biological targets.[1] These heterocyclic compounds are most renowned for their potent antagonism of ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[2][3] This activity makes them critical tools for neuroscience research and promising candidates for therapeutic intervention in a range of neurological disorders characterized by excitotoxicity, such as epilepsy and neurodegenerative diseases.[4]

This guide focuses on a specific, strategically modified analog: This compound . The introduction of fluorine atoms onto the benzene ring is a common and highly effective strategy in drug design. Fluorine's high electronegativity and small size can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity, often leading to enhanced potency and improved pharmacokinetic profiles. This document provides a comprehensive overview of the chemical properties, synthesis, pharmacological context, and experimental protocols for this compound, tailored for researchers, scientists, and drug development professionals.

Section 1: Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is essential for its application in research and development. The data presented below is collated from chemical databases and predictive modeling.

Identifiers and General Properties

| Property | Value | Source |

| IUPAC Name | 6,7-difluoro-1,4-dihydroquinoxaline-2,3-dione | [5] |

| Molecular Formula | C₈H₄F₂N₂O₂ | [5] |

| Molecular Weight | 198.13 g/mol | N/A |

| Monoisotopic Mass | 198.02408 Da | [5] |

| CAS Number | 158861-55-1 | N/A |

| Appearance | Expected to be a solid (based on analogs) | [6] |

| Purity | ≥95% (Commercially available standard) | [7] |

Physicochemical and Spectroscopic Data

Quantitative experimental data for this specific derivative is not always published in aggregate. The following table includes data from public chemical databases and expected values based on the analysis of closely related quinoxalinedione structures.

| Property | Value / Expected Characteristics | Rationale & Interpretation |

| Melting Point | >300 °C (Expected) | The parent quinoxaline-2,3(1H,4H)-dione has a melting point above 300 °C.[3] High melting points are characteristic of this class of compounds due to strong intermolecular hydrogen bonding and planar structure. |

| Solubility | Soluble in polar organic solvents like DMSO and DMF. | The amide functional groups allow for hydrogen bonding with polar aprotic solvents. Solubility in aqueous solutions is expected to be low but can be increased by forming a salt under basic conditions. |

| XlogP (Predicted) | 0.4 | This value suggests a relatively low lipophilicity, which can be advantageous for certain drug development applications.[5] |

| ¹H NMR | Expected signals in the aromatic region (7.0-8.0 ppm) and a broad singlet for the N-H protons (>10 ppm in DMSO-d₆). The fluorine atoms will cause complex splitting (coupling) of the aromatic proton signals. | The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atoms and the dione system. DMSO-d₆ is the preferred solvent to observe exchangeable N-H protons.[4] |

| ¹³C NMR | Aromatic carbons (110-140 ppm) and carbonyl carbons (~155-165 ppm). Carbon signals will exhibit C-F coupling (large doublets). | The positions of the signals confirm the quinoxalinedione core. The magnitude of the C-F coupling constants can help in assigning the specific carbon atoms.[4] |

| FT-IR | N-H stretching (broad, ~3200 cm⁻¹), C=O stretching (~1700 cm⁻¹), C=C aromatic stretching (~1600, 1500 cm⁻¹), C-F stretching (~1200-1300 cm⁻¹). | These characteristic peaks confirm the presence of the key functional groups: the amide N-H, the carbonyls of the dione, the aromatic ring, and the carbon-fluorine bonds.[8][9] |

| Mass Spec (MS) | Predicted [M+H]⁺ m/z = 199.03136; [M-H]⁻ m/z = 197.01680. | High-resolution mass spectrometry is crucial to confirm the elemental composition and verify the successful synthesis of the target molecule.[5] |

Section 2: Synthesis and Reactivity

The synthesis of quinoxaline-2,3-diones is typically a straightforward and high-yielding process, relying on the condensation of an o-phenylenediamine with oxalic acid or its derivatives.[3] This method is robust and can be adapted for various substituted analogs.

Synthetic Workflow

The primary route to this compound is the acid-catalyzed condensation of 4,5-difluoro-1,2-phenylenediamine with oxalic acid.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established methods for similar quinoxalinedione derivatives.[4][8][10]

Materials:

-

4,5-Difluoro-1,2-phenylenediamine (1.0 eq)

-

Oxalic acid dihydrate (1.1 eq)

-

Hydrochloric acid (4 M aqueous solution)

-

Deionized water

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4,5-difluoro-1,2-phenylenediamine (1.0 eq) in 4 M hydrochloric acid.

-

Addition of Reagent: Add oxalic acid dihydrate (1.1 eq) to the suspension.

-

Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Causality Insight: The acidic medium protonates the carbonyl oxygen of oxalic acid, making it more electrophilic and susceptible to nucleophilic attack by the amino groups of the phenylenediamine. The reaction proceeds via a two-step condensation and subsequent cyclization, driven by the formation of a stable heterocyclic ring.

-

-

Isolation: After the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath. The product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water to remove residual acid and unreacted oxalic acid, followed by a wash with cold ethanol to remove organic impurities.

-

Drying: Dry the purified product in a vacuum oven at 60-80 °C to yield this compound as a solid.

Self-Validation: The identity and purity of the final product must be confirmed using the analytical methods described in Section 1.2 (NMR, MS, IR).

Reactivity Profile

The reactivity of the this compound core is centered on the nucleophilic nitrogen atoms and the electron-deficient aromatic ring.

-

N-Substitution: The amide nitrogens (N1 and N4) are the most common sites for electrophilic attack. They can be readily alkylated or acylated under basic conditions (e.g., using K₂CO₃ or NaH as a base) to generate a wide array of derivatives.[8] This is a key strategy for modulating the pharmacological properties of the scaffold.[11]

-

Aromatic Ring: The two fluorine atoms are strongly electron-withdrawing, making the benzene ring electron-deficient. This deactivates it towards electrophilic aromatic substitution but makes it susceptible to nucleophilic aromatic substitution (SₙAr) under harsh conditions with strong nucleophiles, although this is less common than N-substitution.

Section 3: Pharmacological Profile and Applications

The primary pharmacological interest in this compound stems from its role as a competitive antagonist of excitatory amino acid receptors.

Mechanism of Action: AMPA/Kainate Receptor Antagonism

Glutamate is the principal excitatory neurotransmitter in the central nervous system. Its receptors, including AMPA and kainate receptors, are ligand-gated ion channels. When glutamate binds, these channels open, allowing an influx of cations (primarily Na⁺ and Ca²⁺) which leads to neuronal depolarization and excitation.

This compound and its analogs function as competitive antagonists . They bind to the same site on the receptor as glutamate but do not activate the channel. By occupying the binding site, they prevent glutamate from binding, thereby inhibiting neuronal excitation.[12][13]

Caption: Mechanism of competitive antagonism at AMPA/Kainate receptors.

Therapeutic Perspective

The ability to modulate glutamatergic neurotransmission is a key therapeutic strategy for many CNS disorders.

-

Neuroprotection: Over-activation of glutamate receptors leads to excessive calcium influx, triggering cell death pathways (excitotoxicity). Antagonists like the quinoxalinediones can be neuroprotective in models of stroke and other ischemic injuries.[2]

-

Anticonvulsant Activity: Epilepsy is often characterized by excessive synchronous neuronal firing. By reducing excitatory signaling, AMPA/kainate antagonists have demonstrated potent anticonvulsant effects.[2][14]

-

Drug Development: this compound serves as a valuable scaffold. The fluorine atoms enhance binding affinity and metabolic stability. The N1 and N4 positions provide handles for further chemical modification to fine-tune selectivity, potency, and pharmacokinetic properties, enabling the development of novel drug candidates.[11]

Conclusion

This compound is a synthetically accessible and highly valuable heterocyclic compound. Its core chemical properties, characterized by a planar, electron-deficient ring system with hydrogen-bonding capabilities, underpin its significance. The strategic placement of fluorine atoms enhances its potential as a pharmacological agent. As a potent competitive antagonist of AMPA and kainate receptors, it represents a critical tool for neuroscientists investigating glutamatergic signaling and a foundational scaffold for medicinal chemists designing next-generation therapeutics for neurological disorders. The protocols and data provided in this guide offer a solid framework for its synthesis, characterization, and application in advanced research settings.

References

-

PubChem. This compound. National Center for Biotechnology Information.

-

Pallesen, J., Møllerud, S., Frydenvang, K., et al. (2019). N1-substituted quinoxaline-2,3-diones as kainate receptor antagonists: X-ray crystallography, structure−affinity relationships, and in vitro pharmacology. ACS Chemical Neuroscience, 10(4), 1841–1853.

-

Kuran, B., et al. (2012). Synthesis and biological activity of a novel series of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives. Acta Poloniae Pharmaceutica – Drug Research, 69(1), 145-148.

-

Bigge, C. F., et al. (1996). Synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists. Journal of Medicinal Chemistry, 39(22), 4430-8.

-

BenchChem. (2025). Application Notes and Protocols for the Synthesis of 6-aminoquinoxaline-2,3(1H,4H)-dione.

-

D'Souza, D. N., & Harlan, R. E. (2005). AMPA/kainate receptor antagonist DNQX blocks the acute increase of Per2 mRNA levels in most but not all areas of the SCN. Brain Research. Molecular Brain Research, 139(1), 129-36.

-

BenchChem. (2025). Physical and chemical properties of 6-aminoquinoxaline-2,3(1H,4H)-dione.

-

BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Synthesis of Quinoxaline-2,3-Dione Derivatives.

-

ResearchGate. (n.d.). 6-chloroquinoxaline-2,3(1H,4H)-dione (P2).

-

Olomola, T. O., et al. (2021). Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione. Asian Journal of Chemistry, 33(12), 2783-2796.

-

Iankova, R., et al. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy, 56(5), 881-900.

-

Abu-El-Halawah, R., et al. (2008). 1,4-Dihydroxyquinoxaline-2,3(1H,4H)-dione. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o709.

-

A2B Chem. (n.d.). quinoxaline-2,3(1H,4H)-dione.

-

Sigma-Aldrich. (n.d.). 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione.

-

Pauwels, P. J., et al. (1990). 6,7-Dinitroquinoxaline-2,3-dione blocks the cytotoxicity of N-methyl-D-aspartate and kainate, but not quisqualate, in cortical cultures. Journal of Neurochemistry, 55(1), 114-21.

-

ResearchGate. (2016). Quinoxaline-2,3(1 H ,4 H )-dithione: Synthesis and reactions.

-

Santa Cruz Biotechnology. (n.d.). 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione.

-

Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 97, 664-672.

-

Al-Ostath, A., et al. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 27(19), 6653.

-

Addis Ababa University. (n.d.). Synthesis and characterization of 1,4-dihydro-quinoxaline -2, 3-dione derivatives-based Zn (II) and.

-

Carling, R. W., et al. (1998). 5-Aminomethylquinoxaline-2,3-diones. Part I: A novel class of AMPA receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 8(24), 3521-6.

-

Brahmachari, G., & Das, B. (2010). One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives. Journal of Chemical Sciences, 122(5), 795-800.

-

ResearchGate. (2017). Design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives.

-

Wikipedia. (n.d.). Quinoxalinedione.

-

Asfandiyarova, L. R., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals, 16(8), 1174.

-

CymitQuimica. (n.d.). Quinoxaline-2,3(1H,4H)-dione.

-

ResearchGate. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE.

-

The Organic Chemistry Tutor. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.

-

CAS Common Chemistry. (n.d.). 6-Methylquinoxaline-2,3(1H,4H)-dione.

-

Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. PubMed.

-

ResearchGate. (2008). 1,4-Dihydroxyquinoxaline-2,3(1H,4H)-dione.

-

PubChem. (n.d.). 1,4-Dihydroxyquinoxaline-2,3-dione. National Center for Biotechnology Information.

-

ResearchGate. (2017). 1,4-Dibenzyl-6-chloroquinoxaline-2,3(1H,4H)-dione.

Sources

- 1. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoxalinedione - Wikipedia [en.wikipedia.org]

- 4. ias.ac.in [ias.ac.in]

- 5. PubChemLite - this compound (C8H4F2N2O2) [pubchemlite.lcsb.uni.lu]

- 6. 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione | 25983-13-5 [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. journal.uctm.edu [journal.uctm.edu]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. AMPA/kainate receptor antagonist DNQX blocks the acute increase of Per2 mRNA levels in most but not all areas of the SCN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 6,7-Dinitroquinoxaline-2,3-dione blocks the cytotoxicity of N-methyl-D-aspartate and kainate, but not quisqualate, in cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 5-Aminomethylquinoxaline-2,3-diones. Part I: A novel class of AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility of 6,7-Difluoroquinoxaline-2,3(1H,4H)-dione in DMSO: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6,7-Difluoroquinoxaline-2,3(1H,4H)-dione

This compound is a halogenated heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and pharmacology. The quinoxaline ring system is a recurring motif in a variety of biologically active molecules, and the introduction of fluorine atoms can profoundly influence a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins.[1] While specific applications of the 6,7-difluoro derivative are still under investigation, its structural analogs, such as 6,7-dichloroquinoxaline-2,3(1H,4H)-dione, are known to act as selective competitive antagonists at the NMDA glutamate receptor glycine site.[2] This suggests potential therapeutic applications in neurological disorders.

This technical guide provides a comprehensive overview of the solubility of this compound in dimethyl sulfoxide (DMSO), a crucial parameter for its handling, storage, and application in various experimental settings.

Physicochemical Properties and Expected Solubility in DMSO

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value/Characteristic | Rationale and Supporting Evidence |

| Molecular Formula | C₈H₄F₂N₂O₂ | Based on chemical structure. |

| Molecular Weight | 198.13 g/mol | Calculated from the molecular formula. |

| Appearance | Expected to be a solid powder. | Analogs like 6,7-dimethylquinoxaline-2,3-dione and 6,7-dichloroquinoxaline-2,3(1H,4H)-dione are solids.[3] |

| Melting Point | Expected to be high (>300 °C), likely with decomposition. | The parent compound, quinoxaline-2,3-dione, has a high melting point.[4] |

| Solubility in DMSO | Expected to be soluble. | Quinoxaline derivatives, in general, are soluble in polar aprotic solvents like DMSO and DMF.[3][5] DMSO is a powerful solvent for a wide range of organic compounds.[6] |

The solubility of quinoxaline derivatives in DMSO is a well-established characteristic, making it a preferred solvent for creating stock solutions for biological assays and other research applications.[5][7] The polar nature of the dione functional groups and the potential for hydrogen bonding with the DMSO molecules contribute to this favorable solubility.

Experimental Protocol for the Preparation of a 10 mM Stock Solution in DMSO

This section provides a detailed, step-by-step methodology for the preparation of a 10 mM stock solution of this compound in DMSO. This protocol is designed to ensure accuracy, reproducibility, and safety.

Materials and Equipment:

-

This compound (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Vortex mixer

-

Water bath (optional)

-

Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Workflow for Stock Solution Preparation:

Caption: Workflow for preparing a stock solution.

Step-by-Step Procedure:

-

Calculation of Required Mass:

-

To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:

-

Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L * 0.001 L * 198.13 g/mol * 1000 mg/g = 1.9813 mg

-

-

-

Weighing the Compound:

-

Tare a clean, dry microcentrifuge tube or an amber glass vial on an analytical balance.

-

Carefully weigh out approximately 1.98 mg of this compound into the tared container.

-

-

Dissolution:

-

Add 1 mL of anhydrous DMSO to the container with the weighed compound.

-

Securely cap the container.

-

Vortex the solution vigorously until the solid is completely dissolved.

-

If dissolution is slow, gentle warming in a water bath (not exceeding 40°C) may be employed to facilitate the process.[3] Visually inspect the solution to ensure no solid particles remain.

-

-

Storage of the Stock Solution:

-

For optimal stability, it is recommended to aliquot the stock solution into smaller, single-use volumes to minimize repeated freeze-thaw cycles.[3]

-

Store the aliquots in tightly sealed, light-protected containers (e.g., amber vials or tubes wrapped in aluminum foil) at -20°C for long-term storage.[3]

-

Safety and Handling Precautions

As a Senior Application Scientist, ensuring the safety of all laboratory personnel is paramount. While a specific safety data sheet (SDS) for this compound was not found, the hazard profile can be inferred from related quinoxaline derivatives.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, when handling the compound and its solutions.[3][8]

-

Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3][8]

-

Avoid Contact: Prevent contact with skin and eyes.[9] In case of contact, rinse the affected area immediately and thoroughly with water.[10]

-

Ingestion: Do not eat, drink, or smoke when working with this compound.[9] If swallowed, seek immediate medical attention.[11]

Hazard Statements for Related Compounds:

Logical Relationship of Safety Measures:

Caption: Mapping hazards to protective measures.

Conclusion

While direct quantitative solubility data for this compound in DMSO remains to be experimentally determined and published, its chemical structure and the known properties of related quinoxaline-2,3-diones strongly indicate good solubility in this polar aprotic solvent. The protocols and safety information provided in this guide are based on established practices for similar compounds and are designed to enable researchers to handle and utilize this compound effectively and safely in their experimental workflows. Adherence to these guidelines will contribute to the generation of reliable and reproducible scientific data.

References

- SAFETY DATA SHEET. (2025, September 18). [Link to Source]

- Preparation of 6,7-Dimethylquinoxaline-2,3-dione Stock Solutions: Application Notes and Protocols - Benchchem. (2025, December). [Link to Source]

- SAFETY DATA SHEET. (2024, March 29). [Link to Source]

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, August 6). [Link to Source]

- AK Scientific, Inc. Safety Data Sheet (United States). 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione. [Link to Source]

- Synthesis and Characterization of Some Quinoxaline Derivatives and the Study of Biological Activities. (2016, December). Journal of Humanities and Applied Science (JHAS), (29). [Link to Source]

- An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. (2025, April 3). Open Research@CSIR-NIScPR. [Link to Source]

- Quinoxaline, its derivatives and applications: A State of the Art review. (2014). Elsevier Masson SAS. [Link to Source]

- physical and chemical properties of 6-aminoquinoxaline-2,3(1H,4H)-dione - Benchchem. (2025). [Link to Source]

- Material Safety Data Sheet - Pfizer. (2007, October 19). [Link to Source]

- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. [Link to Source]

- Synthesis and biological activity of a novel series of 6,7-dimethoxyquinazoline-2,4(1H,3H)

- 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione - Sigma-Aldrich. (n.d.). [Link to Source]

- 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione | CAS 25983-13-5 | SCBT. (2025, December 24). [Link to Source]

- Synthesis of Quinoxalinophenazine Derivatives and Reaction of 3,12-Dimethylbenzo[α]quinoxalino[2,3-c]phenazine with Mercury(II) Bromide: Spectral and Structural Characterization. (2025, August 9).

- Quinoxaline-2,3(1H,4H)-dione | CymitQuimica. (n.d.). [Link to Source]

- A series of lanthanide–quinoxaline-2,3(1H,4H)-dione complexes containing 1D chiral Ln2O3 (Ln = Eu, Tb, Sm, Dy) chains: luminescent properties and response to small molecules - PMC - NIH. [Link to Source]

- Dimethyl Sulfoxide (DMSO)

- 15804-19-0 | quinoxaline-2,3(1H,4H)-dione - A2B Chem. (n.d.). [Link to Source]

- Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. (2023, January 20). [Link to Source]

- (PDF) Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione - ResearchGate. (2021, December 9). [Link to Source]

- (PDF) 1,4-Dihydroxyquinoxaline-2,3(1H,4H)

- Synthesis and biological activity of a novel series of 6,7- dimethoxyquinazoline-2,4(1H,3H)-dione derivatives | Request PDF - ResearchGate. (2025, October 27). [Link to Source]

- Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones - Beilstein Journals. [Link to Source]

- 1,2,3,4-Tetrahydroquinoxalin-2,3-dione, 1-ribityl-6,7-dimethyl- | C15H20N2O6 - PubChem. (2026, January 3). [Link to Source]

Sources

- 1. recipp.ipp.pt [recipp.ipp.pt]

- 2. scbt.com [scbt.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. journals.asmarya.edu.ly [journals.asmarya.edu.ly]

- 6. researchgate.net [researchgate.net]

- 7. ptfarm.pl [ptfarm.pl]

- 8. aksci.com [aksci.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. cdn.pfizer.com [cdn.pfizer.com]

An In-Depth Technical Guide to the Mechanism of Action of 6,7-Difluoroquinoxaline-2,3(1H,4H)-dione

Executive Summary

This technical guide provides a comprehensive analysis of the anticipated mechanism of action of 6,7-Difluoroquinoxaline-2,3(1H,4H)-dione, a member of the quinoxalinedione chemical class. While direct experimental data for this specific fluorinated analog is not extensively available in public literature, this document synthesizes information from structurally related compounds to build a robust hypothesis regarding its molecular target and functional effects. The quinoxalinedione scaffold is a well-established pharmacophore for antagonists of ionotropic glutamate receptors. However, the nature of the substituents at the 6 and 7 positions of the quinoxaline ring critically determines the selectivity for either the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors or the N-methyl-D-aspartate (NMDA) receptor. This guide will delve into the structure-activity relationships of key analogs, namely the dinitro and dichloro derivatives, to elucidate the probable, yet unconfirmed, mechanism of action of the difluoro variant. Furthermore, we provide detailed, field-proven experimental protocols for researchers to validate the activity and selectivity of this and related compounds, ensuring scientific rigor and reproducibility.

Introduction: The Quinoxalinedione Scaffold in Neuropharmacology

Quinoxaline-2,3-diones are a class of heterocyclic compounds that have been pivotal in the study of excitatory neurotransmission in the central nervous system (CNS).[1][2] The core structure consists of a benzene ring fused to a pyrazine ring, with two ketone groups on the pyrazine moiety. This scaffold has proven to be a versatile template for the development of potent and selective antagonists of ionotropic glutamate receptors.[1][2] These receptors, which include the AMPA, kainate, and NMDA subtypes, are ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission in the brain. Their overactivation is implicated in a variety of neurological disorders, including epilepsy, ischemic stroke, and neurodegenerative diseases, making them critical therapeutic targets.[2]

The pharmacological significance of quinoxalinediones was firmly established with the discovery of compounds like 6,7-Dinitroquinoxaline-2,3-dione (DNQX), a potent and selective competitive antagonist of AMPA and kainate receptors.[3][4] This and other related molecules have been instrumental as research tools for dissecting the roles of different glutamate receptor subtypes in physiological and pathological processes.

The Critical Role of 6,7-Substitution: A Tale of Two Analogs

The selectivity of quinoxaline-2,3-diones for different glutamate receptor subtypes is exquisitely sensitive to the nature of the chemical groups at the 6 and 7 positions of the benzene ring. This is best illustrated by comparing two well-characterized analogs: 6,7-Dinitroquinoxaline-2,3-dione (DNQX) and 6,7-Dichloroquinoxaline-2,3-dione (DCQX).

-

6,7-Dinitroquinoxaline-2,3-dione (DNQX): An AMPA/Kainate Receptor Antagonist DNQX is a canonical non-NMDA receptor antagonist.[3][4] It acts as a competitive antagonist at the glutamate binding site of both AMPA and kainate receptors, with significantly lower affinity for the NMDA receptor.[3] This selectivity has made DNQX an invaluable tool in neuroscience research to isolate and study NMDA receptor-mediated currents and functions.

-

6,7-Dichloroquinoxaline-2,3-dione (DCQX): An NMDA Receptor Antagonist In contrast to the dinitro analog, DCQX is a potent and selective competitive antagonist at the strychnine-insensitive glycine binding site of the NMDA receptor complex.[3][5] This is a co-agonist site, and its blockade prevents the opening of the NMDA receptor channel even in the presence of glutamate. Notably, DCQX has been shown to be ineffective at inhibiting AMPA and kainate receptors.[5]

This stark difference in the mechanism of action between DNQX and DCQX underscores the critical influence of the electronic and steric properties of the 6,7-substituents. The electron-withdrawing nitro groups in DNQX confer selectivity for AMPA/kainate receptors, while the less electron-withdrawing but still electronegative chloro groups in DCQX direct the molecule to the glycine site of the NMDA receptor.

Postulated Mechanism of Action of this compound

Given the profound impact of the 6,7-substituents, we can formulate a hypothesis regarding the mechanism of action of this compound. Fluorine is the most electronegative element, yet it is smaller than chlorine. These properties suggest that the difluoro analog could exhibit a distinct pharmacological profile.

Based on the established structure-activity relationships, it is plausible that This compound acts as a competitive antagonist at either the AMPA/kainate receptors or the glycine binding site of the NMDA receptor. The precise selectivity profile will depend on how the electronic and steric properties of the fluorine atoms influence the binding affinity for these different receptor sites. It is imperative that the mechanism of action for this specific compound be determined experimentally.

The following diagram illustrates the potential sites of action for this compound at an excitatory synapse.

Experimental Workflows for Mechanistic Characterization

To definitively elucidate the mechanism of action of this compound, a combination of radioligand binding assays and electrophysiological recordings is essential.

Radioligand Binding Assays: Determining Target Affinity and Selectivity

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for its molecular target. These assays utilize a radiolabeled ligand that is known to bind to the receptor of interest.

Objective: To determine the binding affinity (Ki) of this compound for AMPA, kainate, and the NMDA receptor glycine site.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation:

-

Homogenize rat cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the synaptic membranes.

-

Wash the pellet by resuspension in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL, determined by a Bradford or BCA assay.

-

-

Assay Setup:

-

For AMPA receptor binding , use [³H]AMPA as the radioligand.

-

For kainate receptor binding , use [³H]kainate as the radioligand.

-

For NMDA receptor glycine site binding , use [³H]glycine (in the presence of a saturating concentration of glutamate to prevent binding to the glutamate site) as the radioligand.

-

Prepare a series of dilutions of the unlabeled test compound (this compound) ranging from 10⁻¹⁰ M to 10⁻⁴ M.

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a known non-radiolabeled antagonist).

-

-

Incubation and Filtration:

-

Incubate the plates at an appropriate temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification and Data Analysis:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity on each filter using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Electrophysiology: Assessing Functional Antagonism

Electrophysiological techniques, such as whole-cell patch-clamp recordings from cultured neurons or brain slices, are used to measure the functional effect of a compound on receptor-mediated ion currents.

Objective: To determine if this compound inhibits AMPA and/or NMDA receptor-mediated currents and to characterize the nature of this inhibition (competitive vs. non-competitive).

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

-

Cell/Slice Preparation:

-

Use primary cultured hippocampal or cortical neurons, or acute brain slices from rodents.

-

For brain slices, prepare 300-400 µm thick slices using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).

-

-

Recording Setup:

-

Transfer the cell culture dish or brain slice to the recording chamber of an upright microscope and continuously perfuse with aCSF.

-

Pull patch pipettes from borosilicate glass and fill with an internal solution containing a physiological concentration of ions.

-

Establish a whole-cell patch-clamp recording from a target neuron.

-

-

Data Acquisition:

-

Voltage-clamp the neuron at a holding potential of -70 mV.

-

To isolate AMPA receptor currents , apply a brief puff of AMPA or glutamate in the presence of an NMDA receptor antagonist (e.g., APV) and a GABAₐ receptor antagonist (e.g., picrotoxin).

-

To isolate NMDA receptor currents , hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the magnesium block and apply NMDA or glutamate in the presence of an AMPA receptor antagonist (e.g., DNQX) and a GABAₐ receptor antagonist.

-

Record the baseline agonist-evoked currents.

-

Bath-apply this compound at various concentrations and record the agonist-evoked currents in the presence of the compound.

-

-

Data Analysis:

-

Measure the peak amplitude of the agonist-evoked currents before and after the application of the test compound.

-

Construct a concentration-response curve for the inhibitory effect of the compound to determine its IC₅₀.

-

To determine if the antagonism is competitive, generate agonist concentration-response curves in the absence and presence of a fixed concentration of the test compound. A rightward shift in the agonist EC₅₀ without a change in the maximal response is indicative of competitive antagonism.

-

Summary of Quantitative Data for Analog Compounds

The following table summarizes the reported inhibitory potencies of DNQX and DCQX, highlighting their distinct selectivity profiles. The data for this compound is currently not available and awaits experimental determination.

| Compound | Primary Target | Assay Type | Potency (IC₅₀/Ki) | Reference |

| 6,7-Dinitroquinoxaline-2,3-dione (DNQX) | AMPA/Kainate Receptors | [³H]AMPA Binding | ~0.5 µM (IC₅₀) | [3] |

| NMDA Receptor | Agonist-induced currents | ~40 µM (IC₅₀) | [3] | |

| 6,7-Dichloroquinoxaline-2,3-dione (DCQX) | NMDA Receptor (Glycine Site) | [³H]Glycine Binding | High Affinity | [3][5] |

| AMPA/Kainate Receptors | [³H]MK-801 Binding Inhibition | Ineffective | [5] | |

| This compound | To be determined | Not Available |

Conclusion and Future Directions

The mechanism of action of this compound is predicted to be the antagonism of ionotropic glutamate receptors, a characteristic of its chemical class. However, the critical role of the 6,7-substituents, as demonstrated by the divergent activities of the dinitro and dichloro analogs, makes it impossible to definitively assign its selectivity without direct experimental evidence. The high electronegativity of the fluorine atoms suggests a potent interaction with the receptor binding pocket, but whether this directs the compound to AMPA/kainate receptors or the NMDA receptor glycine site remains an open and important question.

The experimental protocols detailed in this guide provide a clear roadmap for researchers to rigorously characterize the pharmacological profile of this compound. Such studies will not only elucidate the specific mechanism of action of this compound but also contribute to a deeper understanding of the structure-activity relationships that govern ligand selectivity at glutamate receptors, paving the way for the rational design of novel neurotherapeutic agents.

References

-

Yoneda, Y., & Ogita, K. (1990). 6,7-Dichloroquinoxaline-2,3-dione is a competitive antagonist specific to strychnine-insensitive [3H]glycine binding sites on the N-methyl-D-aspartate receptor complex. Journal of Neurochemistry, 54(2), 699-702. [Link]

-

Kast, D., et al. (2019). N1-Substituted Quinoxaline-2,3-diones as Kainate Receptor Antagonists: X-ray Crystallography, Structure-Affinity Relationships, and in Vitro Pharmacology. Journal of Medicinal Chemistry, 62(7), 3465-3479. [Link]

-

Kostecka, A., et al. (2023). Structure-Activity Relationship and Solubility Studies of N1-Substituted Quinoxaline-2,3-diones as Kainate Receptor Antagonists. ChemMedChem, 18(18), e202300278. [Link]

-

Kerr, M. F., et al. (1993). 1-(2'-Amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists. Journal of Medicinal Chemistry, 36(24), 3845-3852. [Link]

-

Birch, P. J., et al. (1988). 6,7-Dinitro-quinoxaline-2,3-dion and 6-nitro,7-cyano-quinoxaline-2,3-dion antagonise responses to NMDA in the rat spinal cord via an action at the strychnine-insensitive glycine receptor. European Journal of Pharmacology, 156(1), 177-180. [Link]

-

Turski, L., et al. (2021). Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects. International Journal of Molecular Sciences, 22(21), 11575. [Link]

-

Honoré, T., et al. (1988). Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists. Science, 241(4866), 701-703. [Link]

Sources

- 1. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 6,7-Dinitro-quinoxaline-2,3-dion and 6-nitro,7-cyano-quinoxaline-2,3-dion antagonise responses to NMDA in the rat spinal cord via an action at the strychnine-insensitive glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6,7-Dichloroquinoxaline-2,3-dione is a competitive antagonist specific to strychnine-insensitive [3H]glycine binding sites on the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of quinoxaline-2,3-dione derivatives

An In-Depth Technical Guide to the Biological Activity of Quinoxaline-2,3-dione Derivatives

Executive Summary

The quinoxaline scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] Among its derivatives, the quinoxaline-2,3-dione core has emerged as a particularly privileged structure, serving as the foundation for compounds with potent effects on the central nervous system, as well as notable anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the synthesis, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols used to evaluate the diverse biological activities of these compounds. The primary focus is on their role as glutamate receptor antagonists, a property that underpins their significant potential in treating epilepsy and neurodegenerative disorders.[6]

Chapter 1: The Quinoxaline-2,3-dione Core: Synthesis and Properties

The biological efficacy of any pharmacophore is fundamentally linked to its chemical accessibility and physicochemical properties. The quinoxaline-2,3-dione nucleus is synthetically versatile, most commonly prepared through the cyclocondensation of an o-phenylenediamine with an oxalic acid derivative.[3][7] This straightforward approach allows for the introduction of a wide array of substituents on the benzene ring, enabling fine-tuning of the molecule's biological and pharmacological profile.

General Synthesis Route

The most prevalent and efficient method for synthesizing the 1,4-dihydro-quinoxaline-2,3-dione core involves the direct reaction of a substituted o-phenylenediamine with oxalic acid, often in an acidic medium like hydrochloric acid.[4][5][6] Variations of this method, including solvent-free grinding techniques and microwave irradiation, have been developed to improve yields and adhere to green chemistry principles.[4][6]

Below is a generalized workflow for this synthesis. The choice of a substituted o-phenylenediamine is the critical first step, as the nature and position of the 'R' groups will dictate the structure-activity relationships of the final derivatives.

Caption: General synthesis of quinoxaline-2,3-dione derivatives.

Physicochemical Properties and Their Influence

A significant challenge in the development of quinoxaline-2,3-dione-based therapeutics is their often-low aqueous solubility.[8][9] This poor solubility can hinder bioavailability and lead to complications such as crystallization in the kidneys.[8] Much research has focused on modifying the core structure—for instance, by introducing ionizable or polar groups—to enhance solubility while retaining potent biological activity.[10][11] The planarity of the bicyclic system is crucial for receptor binding, particularly for intercalation with DNA in anticancer applications and for fitting into the ligand-binding domains of glutamate receptors.[1][8]

Chapter 2: Neuropharmacology: Targeting Excitatory Neurotransmission

The most extensively studied biological activity of quinoxaline-2,3-diones is their antagonism of ionotropic glutamate receptors.[12] Glutamate is the principal excitatory neurotransmitter in the central nervous system (CNS), and its over-activation (excitotoxicity) is implicated in a host of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases like Alzheimer's.[8] Quinoxaline-2,3-diones can selectively target different glutamate receptors, making them valuable tools for research and potential therapeutics.

Mechanism of Action: Glutamate Receptor Antagonism

Quinoxaline-2,3-dione derivatives primarily act as competitive antagonists at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, and as non-competitive antagonists at the N-methyl-D-aspartate (NMDA) receptor via its glycine co-agonist site.[12][13][14] By blocking these receptors, they reduce the influx of cations (Na+ and Ca2+) into neurons, thereby dampening excessive excitatory signaling and preventing excitotoxic cell death.

Caption: Mechanism of neuroprotection by quinoxaline-2,3-diones.

Structure-Activity Relationships (SAR)

The selectivity and potency of quinoxaline-2,3-dione derivatives are highly dependent on the substitution pattern on the aromatic ring.

-

For AMPA/Kainate vs. NMDA Selectivity: Trisubstituted derivatives, particularly those with a nitro group at the 5-position and halogens (Cl, F) at the 6- and 7-positions, exhibit high potency and selectivity for the NMDA glycine site over AMPA/kainate receptors.[13] For example, removing the 5-nitro group can decrease potency at the glycine site by approximately 100-fold.[13]

-

Potency at NMDA Glycine Site: Binding affinity is significantly increased if substituents, such as a heterocyclic group at the 5-position, can act as a hydrogen bond acceptor.[15][16]

-

Potency at AMPA Receptors: A 7-nitro-quinoxaline-2,3-dione motif is considered very important for good AMPA receptor affinity.[8][9]

| Position(s) | Substituent(s) | Primary Target | Potency | Reference |

| 5, 6, 7 | 5-NO₂, 6,7-di-Cl | NMDA (Glycine Site) | High (K_b ~6-8 nM) | [13] |

| 6, 7 | 6,7-di-Cl | NMDA (Glycine Site) | Moderate | [13] |

| 7 | 7-NO₂ | AMPA | High (IC₅₀ ~0.06 µM for PNQX) | [8][9] |

| 5 | Heterocyclyl-alkyl | NMDA (Glycine Site) | High (IC₅₀ ~2.6 nM) | [15][16] |

Therapeutic Implications: Anticonvulsant and Neuroprotective Effects

The ability to quell excessive neuronal firing makes these compounds potent anticonvulsants.[17] A number of derivatives have demonstrated protective effects in preclinical models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in mice.[17][18] Furthermore, by blocking excitotoxicity, these compounds show significant promise as neuroprotective agents for conditions like ischemic stroke and Alzheimer's disease.[4][19] Some derivatives have been shown to enhance neuronal viability and block β-amyloid-induced toxicity in cellular models of Alzheimer's.[19]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

This protocol is a gold-standard in vivo screen for identifying compounds with activity against generalized tonic-clonic seizures.[18][20] The rationale is to induce a maximal seizure via corneal electrical stimulation and assess the ability of a test compound to prevent the tonic hindlimb extension phase of the seizure.

Methodology:

-

Animal Preparation: Adult male mice (e.g., Swiss albino, 20-25g) are used. Animals are housed under standard laboratory conditions for at least one week prior to testing.

-

Compound Administration: The quinoxaline-2,3-dione derivative is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle only.

-

Time to Peak Effect: The test is conducted at the time of predicted peak effect of the compound, typically 30-60 minutes post-i.p. administration.

-

Stimulation: A constant current electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds duration) is delivered through corneal electrodes. Saline is applied to the electrodes to ensure good contact.

-

Observation: The animal is immediately observed for the presence or absence of the tonic hindlimb extension. The seizure is characterized by a tonic phase where the hindlimbs are in full, rigid extension, typically for more than 3 seconds.

-

Endpoint: The primary endpoint is the percentage of animals in each dose group that are protected from the tonic hindlimb extension phase. An ED₅₀ (median effective dose) can then be calculated.

Chapter 3: Anticancer and Cytotoxic Activity

Quinoxaline derivatives are known to possess anticancer properties, with some acting as DNA intercalating agents, similar to the antibiotic echinomycin.[1][5] The planar aromatic structure of the quinoxaline-2,3-dione core is well-suited for such interactions.

Mechanisms and Structure-Activity Relationships